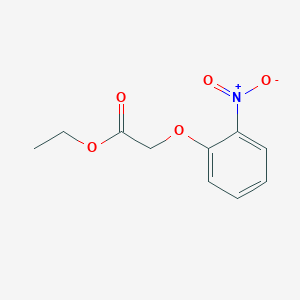
Ethyl 2-(2-nitrophenoxy)acetate
概要
説明
Ethyl 2-(2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is a nitroaromatic ester, which means it contains both nitro and ester functional groups
科学的研究の応用
Ethyl 2-(2-nitrophenoxy)acetate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds with therapeutic applications.
Safety and Hazards
The safety information for Ethyl 2-(2-nitrophenoxy)acetate includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
将来の方向性
Ethyl 2-(2-nitrophenoxy)acetate has been used in the synthesis of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This suggests potential future directions in the use of microbial-cell-factory approaches for the industrial-scale production of such compounds .
作用機序
Target of Action
Ethyl 2-(2-nitrophenoxy)acetate is a unique chemical compound with the linear formula C10H11NO5 . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It has been used in biotransformation experiments with strains ofEscherichia coli and Serratia marcescens . The compound’s interaction with these bacterial strains under aerobic and anaerobic conditions has been studied , suggesting that it may interact with certain enzymes or biochemical pathways within these organisms.
Biochemical Pathways
The compound has been involved in the biotransformation of this compound to benzohydroxamic acid (D-DIBOA) by Escherichia coli . Benzohydroxamic acids, such as DIBOA, exhibit interesting biological properties (herbicidal, fungicidal, and bactericidal) . The biotransformation yields were higher for E. coli under aerobic conditions .
Result of Action
The biotransformation of this compound byE. coli results in the production of benzohydroxamic acid (D-DIBOA), a compound with herbicidal, fungicidal, and bactericidal properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biotransformation yields of this compound were found to be higher under aerobic conditions compared to anaerobic conditions . This suggests that the presence or absence of oxygen can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Ethyl 2-(2-nitrophenoxy)acetate plays a significant role in biochemical reactions, particularly in the biotransformation processes. It interacts with enzymes such as nitroreductases (NfsA and NfsB) and flavin reductase (NemA) from Escherichia coli, which are involved in the reduction of nitro groups to amines . These interactions are crucial for the conversion of this compound to benzohydroxamic acids, which exhibit various biological activities including herbicidal, fungicidal, and bactericidal properties .
Cellular Effects
This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce changes in the expression of genes related to oxidative stress and detoxification processes. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by nitroreductases and flavin reductase, resulting in the formation of benzohydroxamic acids. These acids can inhibit or activate various enzymes, leading to changes in cellular processes. For instance, the reduction of this compound by NfsA and NfsB nitroreductases results in the formation of intermediates that can bind to and inhibit other enzymes, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under aerobic conditions but degrades more rapidly under anaerobic conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced detoxification and stress response. At high doses, it can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by nitroreductases and subsequent conversion to benzohydroxamic acids. These pathways involve enzymes such as NfsA, NfsB, and NemA, which facilitate the reduction of the nitro group and the formation of biologically active intermediates. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to organelles such as mitochondria or the endoplasmic reticulum. Its localization can influence its activity and function, including its interactions with enzymes and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-nitrophenoxy)acetate can be synthesized through a two-step process. The first step involves the nucleophilic substitution of 2-nitrophenol with ethyl bromoacetate under mild conditions to form the desired ester . The reaction typically requires a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-(2-nitrophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, and sodium dithionite.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed
Reduction: Reduction of the nitro group yields ethyl 2-(2-aminophenoxy)acetate.
Hydrolysis: Hydrolysis of the ester group produces 2-(2-nitrophenoxy)acetic acid and ethanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
類似化合物との比較
Ethyl 2-(2-nitrophenoxy)acetate can be compared with other nitroaromatic esters and related compounds:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitrophenoxy)acetate: Similar but with the nitro group in the para position rather than the ortho position.
2-(2-nitrophenoxy)acetic acid: The hydrolyzed form of this compound, lacking the ester group.
This compound is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which confer distinct reactivity and potential for diverse applications .
特性
IUPAC Name |
ethyl 2-(2-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPSRBTOBHBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343745 | |
| Record name | ethyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37682-31-8 | |
| Record name | ethyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


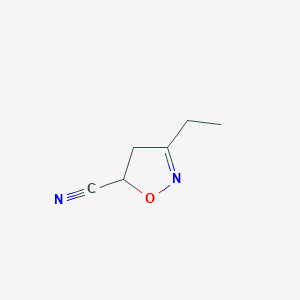
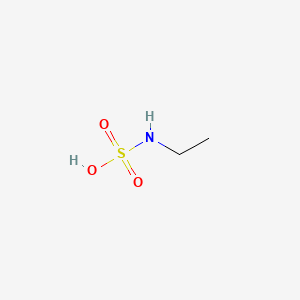

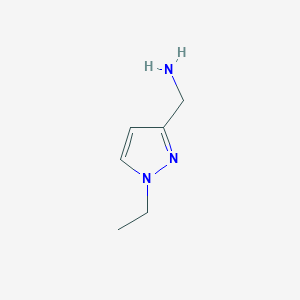
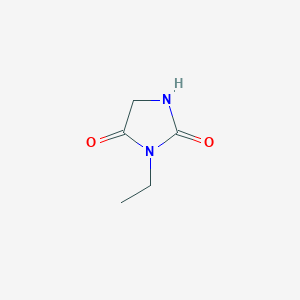
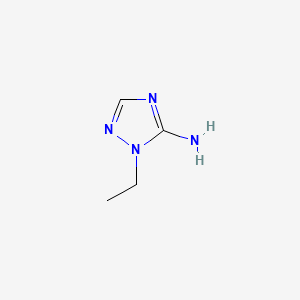
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3021232.png)
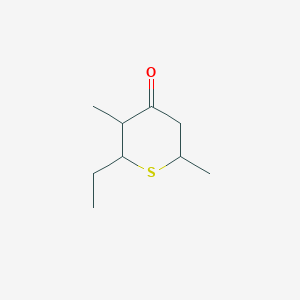
![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)



